Cas no 17296-38-7 (N-(2-ethoxyphenyl)-2-nitrobenzamide)

N-(2-ethoxyphenyl)-2-nitrobenzamide 化学的及び物理的性質
名前と識別子
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- N-(2-ethoxyphenyl)-2-nitrobenzamide
- BIM-0018953.P001
- STK072825
- Oprea1_322797
- CBMicro_019173
- 17296-38-7
- SR-01000406884-1
- SR-01000406884
- AKOS001364733
- DTXSID401293143
- CCG-7267
- Z26753553
- F1084-0271
- Benzamide, N-(2-ethoxyphenyl)-2-nitro-
-
- インチ: InChI=1S/C15H14N2O4/c1-2-21-14-10-6-4-8-12(14)16-15(18)11-7-3-5-9-13(11)17(19)20/h3-10H,2H2,1H3,(H,16,18)
- InChIKey: FBZPDJOSGMQYCQ-UHFFFAOYSA-N
計算された属性
- 精确分子量: 286.09535693Da
- 同位素质量: 286.09535693Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 369
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 84.2Ų
N-(2-ethoxyphenyl)-2-nitrobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1084-0271-15mg |
N-(2-ethoxyphenyl)-2-nitrobenzamide |
17296-38-7 | 90%+ | 15mg |
$89.0 | 2023-08-04 | |
Life Chemicals | F1084-0271-10μmol |
N-(2-ethoxyphenyl)-2-nitrobenzamide |
17296-38-7 | 90%+ | 10μmol |
$69.0 | 2023-08-04 | |
Life Chemicals | F1084-0271-25mg |
N-(2-ethoxyphenyl)-2-nitrobenzamide |
17296-38-7 | 90%+ | 25mg |
$109.0 | 2023-08-04 | |
Life Chemicals | F1084-0271-20μmol |
N-(2-ethoxyphenyl)-2-nitrobenzamide |
17296-38-7 | 90%+ | 20μmol |
$79.0 | 2023-08-04 | |
Life Chemicals | F1084-0271-4mg |
N-(2-ethoxyphenyl)-2-nitrobenzamide |
17296-38-7 | 90%+ | 4mg |
$66.0 | 2023-08-04 | |
Life Chemicals | F1084-0271-30mg |
N-(2-ethoxyphenyl)-2-nitrobenzamide |
17296-38-7 | 90%+ | 30mg |
$119.0 | 2023-08-04 | |
Life Chemicals | F1084-0271-2mg |
N-(2-ethoxyphenyl)-2-nitrobenzamide |
17296-38-7 | 90%+ | 2mg |
$59.0 | 2023-08-04 | |
Life Chemicals | F1084-0271-5mg |
N-(2-ethoxyphenyl)-2-nitrobenzamide |
17296-38-7 | 90%+ | 5mg |
$69.0 | 2023-08-04 | |
Life Chemicals | F1084-0271-20mg |
N-(2-ethoxyphenyl)-2-nitrobenzamide |
17296-38-7 | 90%+ | 20mg |
$99.0 | 2023-08-04 | |
Life Chemicals | F1084-0271-5μmol |
N-(2-ethoxyphenyl)-2-nitrobenzamide |
17296-38-7 | 90%+ | 5μmol |
$63.0 | 2023-08-04 |
N-(2-ethoxyphenyl)-2-nitrobenzamide 関連文献
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
N-(2-ethoxyphenyl)-2-nitrobenzamideに関する追加情報
N-(2-Ethoxyphenyl)-2-Nitrobenzamide: A Comprehensive Overview
N-(2-Ethoxyphenyl)-2-nitrobenzamide, with the CAS number 17296-38-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines an ethoxyphenyl group with a nitrobenzamide moiety. The N-(2-ethoxyphenyl) group contributes to the compound's solubility and stability, while the 2-nitrobenzamide moiety imparts specific electronic and optical properties.
Recent studies have highlighted the potential of N-(2-ethoxyphenyl)-2-nitrobenzamide in advanced materials development. Researchers have explored its role in the synthesis of functional polymers and as a precursor for high-performance organic semiconductors. The compound's ability to form self-assembled monolayers has been particularly promising for applications in nanotechnology and surface science.
The synthesis of N-(2-ethoxyphenyl)-2-nitrobenzamide involves a multi-step process that typically begins with the preparation of the corresponding amide intermediate. The introduction of the ethoxyphenyl group is achieved through nucleophilic aromatic substitution, followed by nitration to introduce the nitro group. This sequence ensures high purity and structural integrity, which are critical for its intended applications.
In terms of physical properties, N-(2-ethoxyphenyl)-2-nitrobenzamide exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its UV-vis spectrum reveals strong absorption bands in the visible region, making it a candidate for use in light-harvesting materials and optoelectronic devices.
One of the most exciting developments involving N-(2-ethoxyphenyl)-2-nitrobenzamide is its application in drug delivery systems. Researchers have demonstrated that this compound can serve as a carrier for hydrophobic drugs, enhancing their bioavailability and targeting efficiency. Its biocompatibility and controlled release properties make it a valuable addition to pharmaceutical research.
Moreover, N-(2-ethoxyphenyl)-2-nitrobenzamide has been investigated for its potential in catalysis. Its ability to act as a Lewis acid catalyst in organic transformations has been reported, with particular success in Friedel-Crafts alkylation reactions. This opens up new avenues for its use in green chemistry and sustainable chemical processes.
The environmental impact of N-(2-ethoxyphenyl)-2-nitrobenzamide has also been a topic of recent research. Studies have shown that it undergoes efficient biodegradation under aerobic conditions, reducing concerns about its persistence in natural ecosystems. This makes it a more eco-friendly alternative to traditional synthetic compounds.
In conclusion, N-(2-ethoxyphenyl)-2-nitrobenzamide (CAS No: 17296-38-7) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with its favorable physical and chemical properties, positions it as a key player in modern materials science and pharmaceutical research. As ongoing studies continue to uncover new uses and optimizations, this compound is poised to make significant contributions to both academic and industrial advancements.
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